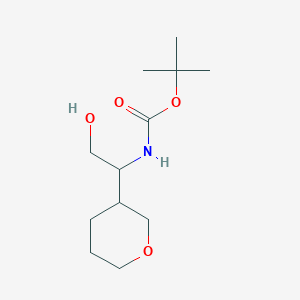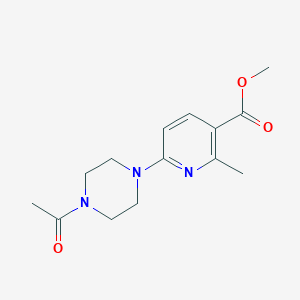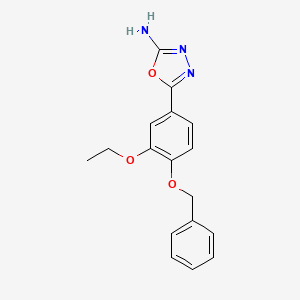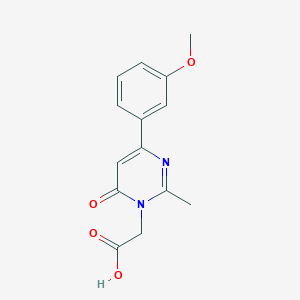![molecular formula C5H7N3O B11791464 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as solvent choice, catalyst use, and purification techniques is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized derivatives that can be further utilized in synthetic applications.
Scientific Research Applications
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine: Another heterocyclic compound with similar structural features but different electronic properties.
1,2,5-Thiadiazolo[3,4-b]pyridine: Contains sulfur instead of oxygen, leading to distinct chemical reactivity and applications.
1,2,5-Selenadiazolo[3,4-b]pyridine: Incorporates selenium, which imparts unique properties compared to its oxygen and sulfur analogs.
Uniqueness
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C5H7N3O/c1-2-4-5(6-3-1)8-9-7-4/h1-3H2,(H,6,8) |
InChI Key |
VITUHWJNRFAMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NON=C2NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)





![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)




